

Physical and chemical properties of 5-Bromo-1-chloro-6-methylisoquinoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-1-chloro-6-methylisoquinoline

Cat. No.: B580948

[Get Quote](#)

An In-Depth Technical Guide to 5-Bromo-1-chloro-6-methylisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1-chloro-6-methylisoquinoline is a halogenated heterocyclic compound that serves as a crucial building block in synthetic organic chemistry. Its strategic substitution pattern, featuring bromine and chlorine atoms at key positions, renders it a versatile precursor for the development of complex molecular architectures. This technical guide provides a comprehensive overview of the known physical and chemical properties of **5-Bromo-1-chloro-6-methylisoquinoline**, alongside putative synthetic strategies and its potential applications in medicinal chemistry, particularly in the design of kinase inhibitors. While detailed experimental data for this specific molecule remains limited in publicly accessible literature, this guide consolidates available information and provides logical frameworks for its synthesis and characterization based on established chemical principles and the reactivity of analogous structures.

Core Properties

5-Bromo-1-chloro-6-methylisoquinoline is a solid at room temperature with the molecular formula C₁₀H₇BrClN.[\[1\]](#)[\[2\]](#) Key identifiers and physical properties are summarized in the table below. It is important to note that some of the listed physical properties are predicted values and should be confirmed through experimental validation.

Property	Value	Source
Molecular Formula	C ₁₀ H ₇ BrClN	[1] [2]
Molecular Weight	256.53 g/mol	[1] [2]
CAS Number	1245647-25-9	[2]
Purity	≥96% (Commercially available)	[2]
Predicted Density	1.591 ± 0.06 g/cm ³	[3]
Predicted Boiling Point	359.8 ± 37.0 °C	[3]
Predicted pKa	1.51 ± 0.50	[3]
Predicted Solubility	Almost insoluble in water (0.044 g/L at 25 °C)	[3]
Storage Temperature	2-8°C	[1]

Spectroscopic and Chemical Characterization

Detailed experimental spectroscopic data for **5-Bromo-1-chloro-6-methylisoquinoline** is not widely published. However, based on its structure, the following spectral characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline core and a singlet for the methyl group. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the bromine, chlorine, and methyl substituents.
- ¹³C NMR: The carbon NMR spectrum would display signals corresponding to the ten carbon atoms of the isoquinoline ring system and the methyl group. The chemical shifts of the

carbons directly bonded to the halogens would be significantly affected.

Mass Spectrometry (MS)

The mass spectrum of **5-Bromo-1-chloro-6-methylisoquinoline** is expected to exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (^{79}Br and ^{81}Br) and chlorine (^{35}Cl and ^{37}Cl) isotopes.[4][5][6] The fragmentation pattern would likely involve the loss of the methyl group, followed by the sequential loss of the halogen atoms.[4][5][6]

Infrared (IR) Spectroscopy

An FTIR spectrum is available for this compound.[7] The IR spectrum would show characteristic absorption bands for C-H stretching and bending of the aromatic and methyl groups, as well as C=C and C=N stretching vibrations of the isoquinoline ring. The C-Br and C-Cl stretching vibrations would appear in the fingerprint region.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **5-Bromo-1-chloro-6-methylisoquinoline** is not readily available in the surveyed literature, a plausible synthetic route can be devised based on established methods for the synthesis of substituted isoquinolines.

Proposed Synthetic Pathway

A potential synthetic approach could involve a multi-step sequence starting from a suitably substituted aniline derivative, followed by the construction of the isoquinoline core and subsequent halogenation and chlorination steps. The general workflow for such a synthesis is depicted below.

[Click to download full resolution via product page](#)

Caption: A potential synthetic workflow for **5-Bromo-1-chloro-6-methylisoquinoline**.

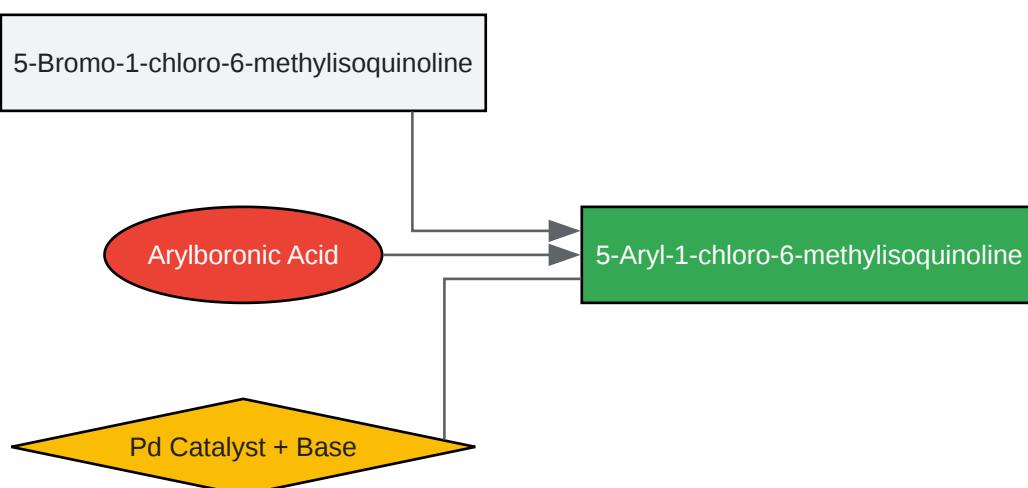
Key Experimental Protocols (Adapted from Analogous Syntheses)

3.2.1. Bromination of an Isoquinoline Ring

This protocol is adapted from the synthesis of 5-bromoisoquinoline and illustrates a general method for introducing a bromine atom onto the isoquinoline core.[\[8\]](#)

- Materials: Isoquinoline derivative, N-bromosuccinimide (NBS), Concentrated Sulfuric Acid.
- Procedure:
 - Dissolve the isoquinoline derivative in concentrated sulfuric acid at a low temperature (e.g., 0 °C).
 - Cool the solution further (e.g., to -25 °C) using a dry ice-acetone bath.
 - Slowly add N-bromosuccinimide (NBS) in portions, maintaining the low temperature.
 - Stir the reaction mixture at a controlled low temperature for several hours.
 - Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia) to precipitate the product.
 - Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
 - Purify the crude product by distillation or column chromatography.[\[8\]](#)

3.2.2. Chlorination of an Isoquinoline Ring


The introduction of a chlorine atom at the 1-position of the isoquinoline ring can often be achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).

- Materials: Bromo-methylisoquinoline derivative, Phosphorus oxychloride (POCl₃).
- Procedure:

- Heat the bromo-methylisoquinoline derivative with an excess of phosphorus oxychloride under reflux.
- Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
- After completion, carefully quench the excess POCl_3 by pouring the reaction mixture onto ice.
- Neutralize the solution with a base and extract the product with an organic solvent.
- Wash, dry, and concentrate the organic extract.
- Purify the product by column chromatography or recrystallization.

Reactivity and Use in Cross-Coupling Reactions

The presence of both bromine and chlorine atoms on the isoquinoline ring makes **5-Bromo-1-chloro-6-methylisoquinoline** a valuable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.^[1] This allows for the selective introduction of aryl, heteroaryl, or alkyl groups at the 5- and 1-positions, enabling the synthesis of a diverse library of complex molecules.

[Click to download full resolution via product page](#)

Caption: A logical diagram of a Suzuki-Miyaura cross-coupling reaction.

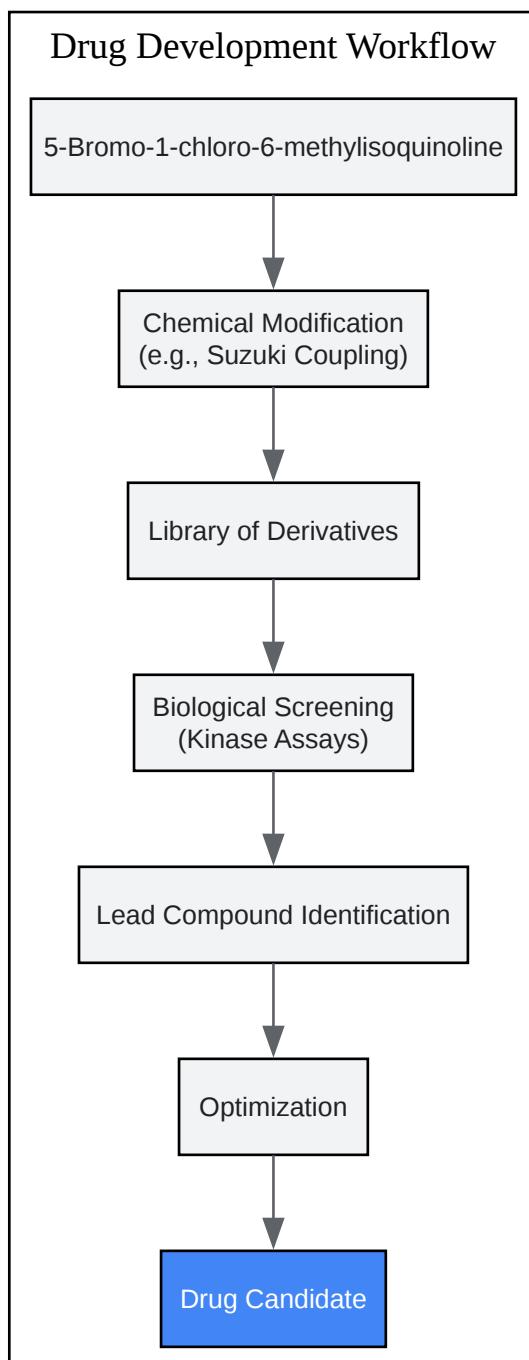
A general protocol for a Suzuki-Miyaura coupling reaction is as follows:

- Materials: **5-Bromo-1-chloro-6-methylisoquinoline**, an appropriate boronic acid or ester, a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{dppf})$), a base (e.g., K_2CO_3 , Cs_2CO_3 , or Na_2CO_3), and a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF).
- Procedure:
 - Combine the isoquinoline derivative, boronic acid, palladium catalyst, and base in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
 - Add the degassed solvent system.
 - Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
 - Cool the reaction mixture, dilute with water, and extract with an organic solvent.
 - Wash, dry, and concentrate the organic phase.
 - Purify the product by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated isoquinolines are prominent scaffolds in medicinal chemistry due to their ability to serve as versatile intermediates for the synthesis of biologically active molecules.[\[1\]](#)[\[9\]](#)

Kinase Inhibitors


5-Bromo-1-chloro-6-methylisoquinoline is primarily utilized as an intermediate in the development of kinase inhibitors.[\[1\]](#)[\[10\]](#) Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The isoquinoline core can act as a scaffold that mimics the adenine region of ATP, allowing for competitive inhibition at the ATP-binding site of kinases. The bromo and chloro substituents provide handles to introduce various functional groups that can

interact with specific amino acid residues within the kinase domain, thereby enhancing potency and selectivity.

While specific kinase targets for derivatives of **5-Bromo-1-chloro-6-methylisoquinoline** are not explicitly documented, related halogenated isoquinoline and quinoline structures have been investigated as inhibitors of various kinase signaling pathways, including:

- p38 MAP Kinase Pathway: This pathway is involved in inflammatory responses, and its inhibition is a therapeutic strategy for inflammatory diseases.[10]
- PI3K/AKT/mTOR Pathway: This is a crucial pathway for cell growth and proliferation, and its aberrant activation is a hallmark of many cancers.

The general approach involves using the halogenated isoquinoline as a core and performing cross-coupling reactions to append moieties that can interact with the target kinase.

[Click to download full resolution via product page](#)

Caption: A logical workflow for drug development using the target compound.

Other Potential Applications

The isoquinoline scaffold is also found in compounds with a broad range of biological activities, suggesting that derivatives of **5-Bromo-1-chloro-6-methylisoquinoline** could be explored for:

- Anticancer Activity: Beyond kinase inhibition, isoquinoline derivatives have shown cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity: The isoquinoline nucleus is present in several natural and synthetic compounds with antibacterial and antifungal properties.[1]
- Anti-inflammatory Activity: As mentioned, targeting inflammatory pathways is a key area of investigation for isoquinoline-based compounds.[1]

Conclusion

5-Bromo-1-chloro-6-methylisoquinoline is a valuable and versatile building block for synthetic and medicinal chemistry. While a comprehensive experimental dataset for this specific compound is not yet publicly available, its structural features and the well-established chemistry of related isoquinolines provide a strong foundation for its use in the synthesis of complex molecular targets. Its primary application lies in the development of kinase inhibitors, where its di-halogenated nature allows for systematic structural modifications to optimize biological activity. Further research into the synthesis, characterization, and biological evaluation of derivatives of **5-Bromo-1-chloro-6-methylisoquinoline** is warranted to fully explore its potential in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromo-1-chloro-6-methylisoquinoline [myskinrecipes.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. Page loading... [guidechem.com]
- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Mass Spectrometry [www2.chemistry.msu.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Physical and chemical properties of 5-Bromo-1-chloro-6-methylisoquinoline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b580948#physical-and-chemical-properties-of-5-bromo-1-chloro-6-methylisoquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com